molecular formula C18H22N4O2S B2771281 N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899969-32-5

N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2771281
CAS RN: 899969-32-5
M. Wt: 358.46
InChI Key: AOKSOGCGSIYMBZ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, also known as Compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research applications.

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways

The development of novel synthetic pathways for creating pyrazole and thienopyrazole derivatives offers a foundation for exploring new materials and biologically active molecules. These pathways enable the creation of a diverse array of structures with potential applications in medicinal chemistry and material science (A. Saeed et al., 2020).

Characterization Techniques

Advanced characterization techniques are essential for confirming the structure and properties of newly synthesized compounds. Studies often utilize NMR, X-ray crystallography, and mass spectrometry to elucidate structural details, which are crucial for understanding the compound's potential applications (A. Saeed et al., 2020).

Biological Activities

Antimicrobial and Antifungal Activities

Pyrazole derivatives have been investigated for their antimicrobial and antifungal properties. These studies are important for identifying new therapeutic agents against various bacterial and fungal pathogens (J. N. Godhasra et al., 2010).

Insecticidal Activity

The design and synthesis of pyrazole amide derivatives targeting specific biological receptors have shown promising insecticidal activity. Such studies contribute to the development of new pesticides with specific modes of action, offering alternatives to existing compounds (Xi-le Deng et al., 2016).

Material Science Applications

Corrosion Inhibition

Research into pyrazolone derivatives as corrosion inhibitors for metals in acidic environments highlights their potential in extending the lifespan of industrial materials. These studies provide insights into the mechanisms of corrosion prevention and the development of more durable materials (K. R. Ansari et al., 2016).

Antioxidant Additives for Lubricating Oils

The evaluation of thiazole and pyrazole derivatives as antioxidant additives in lubricating oils demonstrates their potential in improving the performance and longevity of mechanical systems. Such additives are crucial for reducing oxidative degradation of oils, thereby enhancing the efficiency of machinery (F. Amer et al., 2011).

properties

IUPAC Name

N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)8-9-19-17(23)18(24)20-16-14-10-25-11-15(14)21-22(16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKSOGCGSIYMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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